molecular formula C15H11FN2O2S B2886798 5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 866009-86-1

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B2886798
CAS No.: 866009-86-1
M. Wt: 302.32
InChI Key: HTDYANBDNKDDTD-UHFFFAOYSA-N
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Description

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a high-purity chemical reagent designed for investigative applications in medicinal chemistry and pharmaceutical research. This compound features the 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its favorable metabolic profile and hydrogen-bonding capacity, which facilitates transport across cell membranes to engage biological targets . Researchers are exploring 1,3,4-oxadiazole derivatives primarily for their dual antimicrobial and cytotoxic properties . Studies on structurally similar compounds have demonstrated moderate to excellent activity against Gram-positive bacterial species such as Bacillus cereus and significant cytotoxicity against a panel of human cancer cell lines, including HCT116 (colon carcinoma), MCF7 (breast carcinoma), and HUH7 (liver carcinoma) . In some analogues, the anticancer potency against the HUH7 cell line has been shown to surpass that of the clinical agent 5-Fluorouracil, highlighting the therapeutic potential of this chemical class . The mechanism of action is multifaceted and may involve inhibition of key enzymes critical for DNA synthesis, such as thymidylate synthase, or induction of apoptosis through other pathways . This product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human or animal consumption of any kind. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use. For complete handling and safety information, please contact your supplier.

Properties

IUPAC Name

5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYANBDNKDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Its molecular formula is C16H14FN3OSC_{16}H_{14}FN_3OS, and it features a fluorobenzyl ether moiety that contributes to its biological activity.

1. Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)1.18 ± 0.14
Similar oxadiazole derivativesHEPG2 (liver cancer)< 2.0
Similar oxadiazole derivativesSW1116 (colon cancer)< 2.0

The mechanism of action includes the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been well-documented. For example, studies indicate that derivatives exhibit activity against various pathogens:

Activity TypePathogenMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus16
AntifungalCandida albicans32
AntitubercularMycobacterium bovis< 10

These compounds disrupt bacterial cell wall synthesis and inhibit fungal growth through various mechanisms.

3. Antioxidant Activity

Oxadiazole derivatives have also shown promising antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases:

Compound TypeDPPH Scavenging Activity (%)Reference
5-{3-[(4-fluorobenzyl)oxy]phenyl}> 70% at 100 µg/mL
Other oxadiazole derivatives> 60% at similar concentrations

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes like EGFR and Src kinases, crucial in cancer cell proliferation.
  • Induction of Apoptosis : Compounds induce cell death through the intrinsic apoptotic pathway by activating caspases.
  • Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antifungal Activity
  • 5-(4-(Benzyloxy)phenyl) Derivatives (e.g., 6f): These compounds, synthesized via Mannich reactions under ultrasound irradiation, demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus with MIC values comparable to fluconazole. Molecular docking suggested binding to lanosterol 14α-demethylase, a key fungal enzyme .
  • 5-(4-(2',4'-Dichlorobenzyloxy)phenyl) Derivatives : Exhibited moderate antifungal activity against C. krusei (MIC = 32–64 µg/mL). The dichloro substitution likely enhances hydrophobic interactions with fungal membranes .
Antibacterial and Antiproliferative Activity
  • Piperazinomethyl Derivatives (e.g., 5c): Piperazine-substituted analogs (e.g., 5-(3,4-dimethoxyphenyl)) showed broad-spectrum antibacterial activity (MIC = 0.5–8 µg/mL) against Gram-positive and Gram-negative bacteria. The dimethoxy groups enhance electron-donating effects, aiding bacterial membrane penetration .
  • Quinolin-2-yl Derivatives: Demonstrated antitumor activity against HepG2, MCF-7, and SGC-7901 cell lines with IC₅₀ values 2.5–27-fold lower than 5-fluorouracil. The quinoline moiety likely intercalates DNA or inhibits telomerase .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to enzymes like lanosterol demethylase via dipole interactions. Fluorine’s small size allows deeper penetration into hydrophobic pockets .
  • Aromatic vs. Aliphatic Substituents : Piperazine and morpholine groups (e.g., 5c) improve water solubility and antibacterial activity, while bulky groups like dodecylpiperazine enhance anticancer activity by inducing apoptosis (IC₅₀ = 1.6 µM) .
  • Substituent Position : 3-Substituted phenyl derivatives (e.g., target compound) may exhibit better steric compatibility with enzyme active sites compared to 4-substituted analogs .

Molecular Docking and Mechanistic Insights

  • Antifungal Analogs: Docking studies revealed hydrogen bonding between the oxadiazole-thione core and lanosterol 14α-demethylase’s heme cofactor. Fluorine’s electronegativity could strengthen these interactions .
  • Anticancer Analogs: Quinolin-2-yl derivatives showed strong binding to focal adhesion kinase (FAK) via π-π stacking, inhibiting metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with carbon disulfide (CS₂) under alkaline conditions. For example, refluxing 2-hydroxybenzohydrazide with KOH and CS₂ in ethanol for 8 hours yields oxadiazole-thione derivatives . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (room temperature to reflux), and stoichiometry of CS₂ to enhance yield. Thin-layer chromatography (TLC) or HPLC monitoring can identify intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the tautomeric equilibrium (thiol-thione) of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) can distinguish thiol and thione tautomers via chemical shifts: thione forms show a downfield-shifted S-H proton (~10–12 ppm), while thiol tautomers exhibit S-C=S signals. Infrared (IR) spectroscopy identifies ν(S-H) stretches (~2550 cm⁻¹ for thiol) and ν(C=S) (~1250 cm⁻¹ for thione). X-ray crystallography (as in ) provides definitive structural confirmation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) and control for compound purity via HPLC. Literature comparisons should account for substituent effects; for example, 4-fluorobenzyl groups may enhance membrane permeability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and tautomeric preference of 1,3,4-oxadiazole-2(3H)-thione derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric stability by comparing Gibbs free energies of thiol and thione forms. Solvent effects can be incorporated using the polarizable continuum model (PCM). Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting reaction pathways with electrophiles (e.g., alkylation at sulfur) .

Q. How does the 4-fluorobenzyloxy substituent influence the compound’s oxidative stability and metabolic degradation?

  • Methodological Answer : The electron-withdrawing fluorine atom stabilizes the benzyloxy group against oxidative cleavage. Assess stability via accelerated degradation studies (e.g., exposure to H₂O₂ or liver microsomes). LC-MS can identify metabolites, while computational tools like CYP450 docking simulations predict metabolic hotspots. Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzyl derivatives) clarify substituent effects .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in antimicrobial derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying halogens, alkyl chains, or heterocycles at the phenyl ring). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use molecular docking to correlate activity with target binding (e.g., DNA gyrase B). Free-Wilson or Hansch analysis quantifies substituent contributions to bioactivity .

Q. How can researchers address low solubility during in vitro bioassays without compromising bioactivity?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Assess solubility-pharmacokinetic relationships using shake-flask methods and Hansen solubility parameters. Bioisosteric replacement (e.g., replacing phenyl with pyridyl) may enhance aqueous solubility while retaining target affinity .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity for this compound, while others show negligible effects?

  • Methodological Resolution : Fungal species variability (e.g., C. albicans vs. A. fumigatus) and assay formats (broth microdilution vs. agar diffusion) significantly impact results. Confirm compound integrity under assay conditions (e.g., pH stability in RPMI-1640 media). Check for efflux pump overexpression in resistant strains using verapamil inhibition assays .

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